molecular formula C13H8O3S B7749328 6-Hydroxy-2-(2-thienylmethylene)benzo[b]furan-3-one

6-Hydroxy-2-(2-thienylmethylene)benzo[b]furan-3-one

Cat. No.: B7749328
M. Wt: 244.27 g/mol
InChI Key: WIIIBLSEONHCHJ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-2-(2-thienylmethylene)benzo[b]furan-3-one is a heterocyclic compound that features a benzofuran core with a hydroxyl group at the 6th position and a thienylmethylene substituent at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(2-thienylmethylene)benzo[b]furan-3-one typically involves the condensation of 6-hydroxybenzofuran-3-one with 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(2-thienylmethylene)benzo[b]furan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The thienylmethylene group can be reduced to form a thienylmethyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran core or the thienyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 6-oxo-2-(2-thienylmethylene)benzo[b]furan-3-one.

    Reduction: Formation of 6-hydroxy-2-(2-thienylmethyl)benzo[b]furan-3-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Hydroxy-2-(2-thienylmethylene)benzo[b]furan-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(2-thienylmethylene)benzo[b]furan-3-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxybenzofuran-3-one: Lacks the thienylmethylene substituent but shares the benzofuran core.

    2-(2-Thienylmethylene)benzo[b]furan-3-one: Similar structure but without the hydroxyl group at the 6th position.

    6-Hydroxy-2-(2-thienylmethyl)benzo[b]furan-3-one: Similar structure with a thienylmethyl group instead of a thienylmethylene group.

Uniqueness

6-Hydroxy-2-(2-thienylmethylene)benzo[b]furan-3-one is unique due to the presence of both the hydroxyl group and the thienylmethylene substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2E)-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3S/c14-8-3-4-10-11(6-8)16-12(13(10)15)7-9-2-1-5-17-9/h1-7,14H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIIBLSEONHCHJ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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